molecular formula C24H27N7O2 B2363326 1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 1049450-11-4

1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2363326
CAS RN: 1049450-11-4
M. Wt: 445.527
InChI Key: PRWZVDNTRGSYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.527. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

The compound’s chemical structure consists of a pyrrolidin-2-one core with a phenyl group and a piperazine ring attached. It also contains a tetrazole moiety, which contributes to its unique properties . Here’s the structural representation:

Compound: 1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one\text{Compound: } \text{1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one} Compound: 1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one

Antioxidant Activity

Research has shown that derivatives of this compound exhibit radical scavenging activity. Specifically, 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives synthesized from a three-component reaction have demonstrated good antioxidant properties. Some of these compounds are even more active than ascorbic acid, a well-known antioxidant standard .

Anticancer Potential

Several derivatives of this compound have been evaluated for their cytotoxic properties. Notably, compound 3i displayed potent scavenging activity with an IC50 of 6.2 ± 0.6 µM. Additionally, it exhibited an IC50 of 9.9 ± 1.1 μM against colorectal carcinoma cells (RKO cell line). Autophagy proteins were activated as a survival mechanism, while p53-mediated apoptosis was the predominant pathway of cell death .

Drug Development

Given the pyrazole ring’s prevalence in approved anticancer drugs, exploring derivatives of this compound could lead to novel drug candidates. The structural features make it an interesting scaffold for further development .

Piperazine Derivatives

Interestingly, the compound shares similarities with piperazine derivatives, such as 1-(phenyl(p-tolyl)methyl)piperazine. These derivatives have diverse applications, including potential therapeutic uses .

properties

IUPAC Name

4-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-18-7-9-21(10-8-18)31-22(25-26-27-31)17-28-11-13-29(14-12-28)24(33)19-15-23(32)30(16-19)20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWZVDNTRGSYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-4-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)pyrrolidin-2-one

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